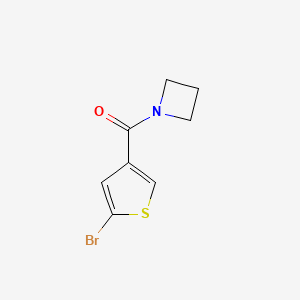
(Cyclohexylmethyl)silanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclohexylmethyl)silanediol is an organosilicon compound with the molecular formula C7H16O2Si. It is a colorless to slightly yellow liquid with low volatility and is soluble in organic solvents . This compound is commonly used as an intermediate in the synthesis of other organosilicon derivatives and has applications in various industries, including the production of coatings, sealants, adhesives, and reinforcing materials .
Vorbereitungsmethoden
(Cyclohexylmethyl)silanediol can be synthesized through the hydrolysis of cyclohexylmethylsilane. The reaction involves the addition of water to cyclohexylmethylsilane under appropriate conditions to yield this compound . The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
(Cyclohexylmethyl)silanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with halogens to form halogenated silanes.
Condensation: It can undergo condensation reactions to form polysiloxanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The major products formed from these reactions include silanols, siloxanes, silanes, and halogenated silanes .
Wissenschaftliche Forschungsanwendungen
(Cyclohexylmethyl)silanediol has several scientific research applications:
Wirkmechanismus
The mechanism of action of (Cyclohexylmethyl)silanediol involves its ability to undergo hydrolysis and condensation reactions. Upon hydrolysis, it forms silanols, which can further condense to form siloxanes. These reactions are facilitated by the presence of water and catalysts . The molecular targets and pathways involved include the formation of hydrogen bonds and the interaction with other silanol groups to form stable siloxane networks .
Vergleich Mit ähnlichen Verbindungen
(Cyclohexylmethyl)silanediol can be compared with other similar compounds such as:
Dimethylsilanediol: Similar in structure but with two methyl groups instead of a cyclohexyl and a methyl group.
Diphenylsilanediol: Contains two phenyl groups instead of a cyclohexyl and a methyl group.
Methylphenylsilanediol: Contains one methyl and one phenyl group instead of a cyclohexyl and a methyl group.
The uniqueness of this compound lies in its cyclohexyl group, which imparts different physical and chemical properties compared to its analogs .
Eigenschaften
IUPAC Name |
cyclohexylmethyl(dihydroxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2Si/c8-10(9)6-7-4-2-1-3-5-7/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLSLVUKGATGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[SiH](O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,5-Difluoro-3'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199541.png)
![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)
![4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8199559.png)
![5-(Difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199569.png)
![5-(Difluoromethoxy)-3'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199572.png)
![5-(Difluoromethoxy)-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199580.png)
![5-(Difluoromethoxy)-4'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199581.png)
![4'-Chloro-5-(difluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199585.png)
